![molecular formula C13H15N5O2S B2477548 3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide CAS No. 326909-22-2](/img/structure/B2477548.png)
3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide
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Overview
Description
3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide, also known as DCMH, is a compound that has been extensively studied in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the family of hydrazones, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Characterization of Cyclic Compounds
Aminobenzenesulfonamide derivatives, including compounds similar to 3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide, have been synthesized for their potential applications in organic synthesis and pharmaceutical development. Kyosuke Kaneda's work highlights the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide. This research has paved the way for the discovery of sulfonamide or sultam-based functional molecules, underscoring their significance in both organic syntheses and the pharmaceutical industry (Kaneda, 2020).
Bioactive Spectrum and Medicinal Applications
Sulfonamide derivatives have been identified for their broad bioactive spectrum, leading to significant medicinal applications. Shichao He and colleagues have systematically reviewed the sulfonamide-based research, emphasizing the structural modifications of classical antibacterial aminobenzenesulfonamide. This comprehensive review highlights the antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic potential of these compounds, showcasing their wide medicinal applications and development value (He Shichao et al., 2016).
Advanced Oxidation Processes for Environmental Remediation
The compound this compound, due to its chemical structure, could also be of interest in studies related to environmental remediation. Mohammad Qutob and colleagues have reviewed the use of advanced oxidation processes (AOPs) for the degradation of acetaminophen, a process that could potentially be applied to similar compounds. This research focuses on the degradation pathways, by-products, and biotoxicity of these processes, providing insights into the environmental impact and remediation strategies for sulfonamide compounds and their derivatives (Qutob, Mohammad et al., 2022).
Mechanism of Action
Target of Action
Similar compounds, such as sulfonamides, have been known to exhibit a broad range of pharmacological activities . They are often used as antimicrobial agents, and their anticancer activity has been attributed to the inhibition of carbonic anhydrase enzymes .
Mode of Action
It’s worth noting that sulfonamides, which this compound is a derivative of, generally work by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth . The presence of the hydrazone group might also contribute to its biological activity .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, affecting multiple biochemical pathways .
Pharmacokinetics
The presence of the sulfonamide group could potentially influence its pharmacokinetic properties, as sulfonamides are generally well-absorbed and widely distributed in the body .
Result of Action
Similar compounds have been reported to exhibit analgesic and anti-hypernociceptive activities, which could be indicative of the potential effects of this compound .
properties
IUPAC Name |
3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-3-18(4-2)21(19,20)13-7-5-6-11(8-13)16-17-12(9-14)10-15/h5-8,16H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIFMLZAQGKETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NN=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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